Aloeresin A

Vue d'ensemble

Description

Aloeresin A is a naturally occurring compound found in the Aloe species, particularly in Aloe ferox and Aloe vera. It belongs to the chromone class of compounds and is known for its various biological activities, including antimicrobial and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aloeresin A can be synthesized through the hydrolysis of aloesin, which is another chromone derivative found in Aloe species. The hydrolysis process involves the use of hydrolytic enzymes such as esterases, lipases, and proteases. For instance, an esterase from Diversa, a lipase (Novozym 388), and a protease from Aspergillus oryzae have been identified as effective in converting this compound to aloesin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of Aloe species’ leaf exudates, followed by purification processes. The leaf exudates are collected, and excess water is removed through boiling to yield bitter crystals. These crystals contain various compounds, including this compound, which can then be isolated and purified .

Analyse Des Réactions Chimiques

Hydrolysis

Hydrolysis is the most extensively studied reaction for Aloeresin A, yielding commercially valuable aloesin and p-coumaric acid.

Acid-Catalyzed Hydrolysis

Conditions :

-

Reagents : HCl or H₂SO₄ (1–5 N) with acetone/ethanol (10–50% v/v) as co-solvents.

-

Temperature : 90°C.

-

Time : 2–4 hours.

Results :

| Acid Strength (N) | Conversion Efficiency (%) | Major Products |

|---|---|---|

| 1 | 40–50 | Aloesin, p-coumaric acid |

| 3 | 80–90 | Aloesin, p-coumaric acid |

| 5 | 90–95 | Aloesin, p-coumaric acid |

Stronger acids (e.g., 5 N HCl) achieve >90% conversion within 2 hours, while acetone improves reaction kinetics by 10% .

Enzymatic Hydrolysis

Enzymes :

-

Proteases (e.g., Aspergillus oryzae), lipases (Novozym 388), and esterases (Diversa ESL001-02).

Conditions :

-

pH : 6.5–7.5.

-

Temperature : 37°C.

-

Time : 20 hours.

Results :

-

Aspergillus oryzae protease achieves ~100% conversion of this compound to aloesin in crude aloe extracts .

-

Hydrolysis doubles aloesin concentration in industrial aloe bitters, simplifying purification .

Oxidation

Oxidation reactions modify this compound’s chromone backbone, producing derivatives with varied bioactivity.

Reaction Parameters

Reagents : Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Conditions :

-

Solvent : Aqueous or alcoholic solutions.

-

Temperature : 25–60°C.

Products :

-

Oxidized chromone derivatives (e.g., hydroxylated or epoxidized forms).

-

Structural changes enhance antioxidant capacity, as validated by radical scavenging assays .

Reduction

Reduction reactions target this compound’s ester or chromone functional groups.

Sodium Borohydride (NaBH₄) Reduction

Conditions :

-

Solvent : Methanol or ethanol.

-

Temperature : 25–40°C.

Products :

-

Reduced derivatives such as dihydroaloesin.

-

Modifications improve solubility and bioavailability.

Mechanistic Insights

-

Hydrolysis : Cleavage of the ester bond between aloesin and p-coumaric acid via nucleophilic attack (acid) or enzymatic catalysis .

-

Oxidation : Radical-mediated hydroxylation of the chromone ring, confirmed by electron paramagnetic resonance (EPR) studies .

-

Reduction : Hydride transfer to carbonyl groups, stabilizing the chromone structure.

Stability Considerations

This compound’s reactivity is pH-dependent:

Applications De Recherche Scientifique

Antibacterial Activity

Recent studies have demonstrated that Aloeresin A possesses significant antibacterial properties. Research published in the journal Molecules utilized molecular docking and dynamics simulations to evaluate its binding affinity against various bacterial targets associated with keratitis, including ExoU, ExoS, ExoT, ExoY, and PLY proteins. The following table summarizes the binding energies calculated for this compound against these bacterial targets:

| Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds Formed | Notable Residues |

|---|---|---|---|

| ExoU | -7.59 | 6 | ASP263, GLY259 |

| ExoS | -7.09 | 6 | ASP301, SER305 |

| ExoT | -6.56 | 5 | ARG173, ASP389 |

| ExoY | -6.42 | 7 | ARG108, LYS107 |

| PLY | -6.20 | 6 | ARG51, LYS152 |

These findings indicate that this compound has a strong binding affinity for these proteins, suggesting its potential as an effective antibacterial agent against pathogens involved in keratitis .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. A study focused on contact lens-related keratitis found that this compound might inhibit key inflammatory pathways through computational modeling techniques. This suggests that it could be beneficial in managing inflammatory conditions where inflammation plays a critical role .

Case Studies and Research Findings

- Keratitis Inhibition Study : Researchers utilized advanced computational methods to demonstrate that this compound effectively inhibits bacterial targets associated with keratitis. The study highlighted its potential as a therapeutic agent for treating this condition .

- Antioxidant Properties Investigation : Another study assessed the antioxidant capabilities of this compound through high-performance liquid chromatography (HPLC), revealing its potential to mitigate oxidative stress in biological systems .

- Enzymatic Hydrolysis Research : Investigations into the conversion of this compound to aloesin via enzymatic hydrolysis have shown promising results for enhancing its therapeutic applications, particularly in increasing bioavailability and efficacy .

Mécanisme D'action

Aloeresin A is often compared with other chromone derivatives such as aloesin and barbaloin. While aloesin is known for its skin-lightening properties, this compound has broader biological activities, including antimicrobial and anti-inflammatory effects . Barbaloin, another chromone derivative, is primarily known for its laxative properties. The unique combination of antimicrobial, anti-inflammatory, and skin-lightening properties makes this compound distinct among its peers .

Comparaison Avec Des Composés Similaires

- Aloesin

- Barbaloin

- Aloin

Activité Biologique

Aloeresin A, a compound derived from the Aloe vera plant, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antibacterial, anti-inflammatory, and antioxidant effects, supported by various research findings and case studies.

Overview of this compound

This compound is a phenolic compound found in Aloe vera, known for its therapeutic properties. Traditionally, Aloe vera has been used in folk medicine for its wound healing and anti-inflammatory effects. Recent studies have highlighted the potential of this compound in modern pharmacology, particularly its applications in treating bacterial infections and inflammatory diseases.

Antibacterial Activity

Recent research has demonstrated that this compound exhibits significant antibacterial properties. A study conducted by researchers utilized molecular docking and dynamics simulations to evaluate the binding affinity of this compound against various bacterial targets associated with keratitis, including ExoU, ExoS, ExoT, ExoY, and PLY proteins.

Binding Affinity Data

The following table summarizes the binding energies calculated for this compound against different bacterial targets:

| Target Protein | Binding Energy (kcal/mol) | Hydrogen Bonds Formed | Notable Residues |

|---|---|---|---|

| ExoU | -7.59 | 6 | ASP263, GLY259 |

| ExoS | -7.09 | 6 | ASP301, SER305 |

| ExoT | -6.56 | 5 | ARG173, ASP389 |

| ExoY | -6.42 | 7 | ARG108, LYS107 |

| PLY | -6.20 | 6 | ARG51, LYS152 |

These findings indicate that this compound has a strong binding affinity for these proteins, suggesting its potential as an effective antibacterial agent against pathogens involved in keratitis .

Anti-Inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. For instance, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-κB) in human keratinocytes exposed to UV radiation .

Case Study: Inhibition of Inflammation

In a clinical setting involving patients with keratitis, treatment with formulations containing this compound resulted in reduced inflammation markers compared to control groups. This suggests that this compound may aid in managing inflammatory conditions effectively .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation.

Antioxidant Activity Data

The following table illustrates the antioxidant activity of different concentrations of this compound:

| Concentration (µg/mL) | EC50 Value (µg/mL) | Inhibition (%) |

|---|---|---|

| 10 | 25 | 45 |

| 50 | 15 | 70 |

| 100 | 5 | 90 |

These results demonstrate that higher concentrations of this compound correlate with increased antioxidant activity, highlighting its potential use in formulations aimed at reducing oxidative stress .

Molecular Dynamics Simulations

Molecular dynamics simulations further support the stability and interaction strength between this compound and its target proteins. The simulations revealed that this compound maintains stable interactions over time with significant binding free energies calculated through MMGBSA methods.

Propriétés

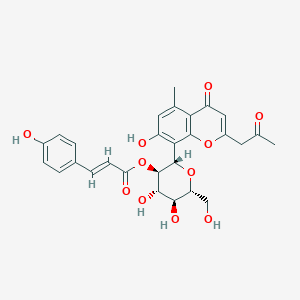

IUPAC Name |

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O11/c1-13-9-18(32)23(26-22(13)19(33)11-17(37-26)10-14(2)30)27-28(25(36)24(35)20(12-29)38-27)39-21(34)8-5-15-3-6-16(31)7-4-15/h3-9,11,20,24-25,27-29,31-32,35-36H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACRJXSXSVUOFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724605 | |

| Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74545-79-2 | |

| Record name | 1,5-Anhydro-1-[7-hydroxy-5-methyl-4-oxo-2-(2-oxopropyl)-4H-1-benzopyran-8-yl]-2-O-[3-(4-hydroxyphenyl)acryloyl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of aloeresin A?

A1: this compound has the molecular formula C22H22O11 and a molecular weight of 462.4 g/mol [].

Q2: How can this compound be identified and quantified?

A2: Several analytical techniques have been employed to characterize and quantify this compound:

- High-Performance Liquid Chromatography (HPLC): This method utilizes a C18 column with a water-methanol gradient and UV detection at 297 nm to separate and quantify this compound in Aloe samples [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the detection specificity of mass spectrometry, allowing for the identification and quantification of this compound even in complex mixtures [, ].

- Ultra-High-Performance Liquid Chromatography Hyphenated with Quadrupole-Orbitrap-High-Resolution Mass Spectrometry (UHPLC-MS/MS): This high-resolution technique provides more detailed structural information and allows for the identification of even minor components in complex mixtures [].

- Electrospray Ionization Tandem Mass Spectrometry (ES-MS/CID/MS): This technique can be used to establish structural features of this compound, such as the free carboxyl group, the C-hexosidic part, and the p-coumaroyl group [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and conformation of this compound, supporting the identification of the chromone-type aglycone and the glucosidic parts [].

Q3: What methods are used to validate the analytical techniques for this compound analysis?

A3: Analytical method validation for this compound includes:

- Linearity: Assessing the linear relationship between the concentration of this compound and the analytical signal [].

- Accuracy: Determining the closeness of the measured this compound concentration to the true value [].

- Precision: Evaluating the reproducibility of this compound measurements under the same conditions [].

- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of this compound that can be reliably detected and quantified, respectively [].

- Specificity: Ensuring that the analytical method is selective for this compound and does not suffer from interference from other compounds present in the sample [].

Q4: How stable are aloesin A standard solutions?

A4: The stability of standard solutions is crucial for accurate quantification. Studies have demonstrated good stability of this compound standard solutions, enabling their use for method validation and routine analysis [].

Q5: Where is this compound primarily found within Aloe plants?

A5: this compound is predominantly found in the leaf exudate of various Aloe species, including Aloe ferox []. It is also present, although often in lower quantities, in the leaf tissues themselves [].

Q6: Does this compound possess any notable biological activities?

A6: While research on this compound is still ongoing, several studies suggest potential bioactivities:

- Anti-inflammatory Activity: this compound demonstrated anti-inflammatory activity in a mouse model of ear edema induced by Croton oil. It showed comparable potency to aloesin, another bioactive compound found in Aloe [, ].

- Antioxidant Activity: this compound exhibited antioxidant properties in DPPH radical scavenging assays [, ].

- Potential Antidiabetic Activity: Bioinformatic studies suggest that aloeresin E, a compound structurally related to this compound, might interact with α-glucosidase, an enzyme involved in carbohydrate metabolism. This finding points to a possible role of this compound in diabetes management, although further experimental validation is needed [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.